2 5-Difluorobenzylzinc chloride
Overview
Description
2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula F2C6H3CH2ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
As an organozinc compound, it is generally used as a reagent in organic synthesis .
Mode of Action
They can act as nucleophiles, forming new carbon-carbon bonds in the presence of suitable electrophiles .
Biochemical Pathways
It’s primarily applied in organic synthesis of pharmaceuticals , potentially affecting the synthesis pathways of certain antifungal and antibacterial drugs .
Result of Action
As a reagent used in organic synthesis, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action of 2,5-Difluorobenzylzinc chloride solution can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . It’s typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,5-Difluorobenzyl chloride+Zn→2,5-Difluorobenzylzinc chloride
Industrial Production Methods: Industrial production of 2,5-difluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like THF.
Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the 2,5-difluorobenzyl group and another organic moiety .
Scientific Research Applications
2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 2,5-Difluorobenzoyl chloride
- 3,5-Difluorobenzylzinc chloride
- 2-Fluorobenzylzinc chloride
Comparison: 2,5-Difluorobenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other similar compounds. For example, the presence of two fluorine atoms at the 2 and 5 positions enhances its electron-withdrawing properties, making it more reactive in certain types of chemical reactions .
Properties
IUPAC Name |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHNIMYAJUQSNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401480 | |
Record name | 2,5-Difluorobenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312692-89-0 | |
Record name | 2,5-Difluorobenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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